molecular formula C8H15NO2 B11762345 1-Oxa-7-azaspiro[4.5]decan-3-ol

1-Oxa-7-azaspiro[4.5]decan-3-ol

Cat. No.: B11762345
M. Wt: 157.21 g/mol
InChI Key: XHIAUEBHFBHZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-7-azaspiro[4.5]decan-3-ol is a spirocyclic compound with the molecular formula C8H15NO2. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.5]decan-3-ol typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable epoxide with an amine under controlled conditions. For example, the reaction of an epoxide with a primary amine in the presence of a catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.5]decan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

1-Oxa-7-azaspiro[4.5]decan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-7-azaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

1-Oxa-7-azaspiro[4.5]decan-3-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, drawing from various studies and findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both nitrogen and oxygen atoms in the ring system enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the spiro[4.5]decan structure. For instance, derivatives such as 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have demonstrated good antimicrobial activity against various pathogens, including multidrug-resistant strains. The evaluation of these compounds revealed that some exhibited minimal inhibitory concentrations (MICs) in the low microgram range, indicating strong efficacy against bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organisms
2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-one<0.03125Staphylococcus aureus
This compound0.125Klebsiella pneumoniae
Mannich Bases from 2-Arylidine<0.25Enterococcus faecium

Antiviral Activity

The antiviral properties of spirocyclic compounds have also been explored, particularly against human coronaviruses and influenza viruses. A study on 1-thia-4-azaspiro[4.5]decan derivatives indicated that certain compounds effectively inhibited human coronavirus replication, with EC50 values comparable to established antiviral agents . Although specific data for this compound is limited, its structural analogs suggest a promising avenue for antiviral drug development.

Table 2: Antiviral Activity of Related Compounds

Compound NameEC50 (µM)Virus Type
N-(2-methyl-8-tert-butyl)-1-thia5.5Human coronavirus 229E
Structural analogsVariableInfluenza virus

The biological activity of this compound is thought to involve its interaction with key enzymes in microbial cells, particularly those involved in DNA replication and transcription. For example, compounds with similar structures have shown dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA processes . This mechanism may explain the observed antimicrobial effects.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study, Mannich bases derived from spirocyclic compounds were synthesized and tested for their antimicrobial properties. Results indicated that several derivatives exhibited potent activity against a range of bacteria, highlighting the therapeutic potential of these compounds .

Case Study 2: Antiviral Screening
Another research effort focused on evaluating spirocyclic compounds against viral infections, specifically targeting coronaviruses. The findings underscored the versatility of the spirocyclic scaffold in developing effective antiviral therapies .

Properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-8(11-5-7)2-1-3-9-6-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIAUEBHFBHZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CO2)O)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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